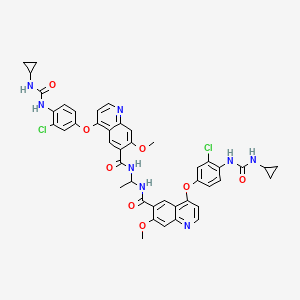

N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

Description

N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) is a dimeric quinoline derivative featuring two 7-methoxyquinoline-6-carboxamide moieties linked via an ethane-1,1-diyl group. The dimeric architecture suggests enhanced binding avidity to kinase targets through bivalency, though this hypothesis requires empirical validation. Current synthesis routes remain undisclosed in public literature, but crystalline forms of related compounds, such as lenvatinib mesylate, highlight the importance of solid-state properties in bioavailability and formulation .

Properties

Molecular Formula |

C44H40Cl2N8O8 |

|---|---|

Molecular Weight |

879.7 g/mol |

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-[1-[[4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carbonyl]amino]ethyl]-7-methoxyquinoline-6-carboxamide |

InChI |

InChI=1S/C44H40Cl2N8O8/c1-22(49-41(55)29-18-27-35(20-39(29)59-2)47-14-12-37(27)61-25-8-10-33(31(45)16-25)53-43(57)51-23-4-5-23)50-42(56)30-19-28-36(21-40(30)60-3)48-15-13-38(28)62-26-9-11-34(32(46)17-26)54-44(58)52-24-6-7-24/h8-24H,4-7H2,1-3H3,(H,49,55)(H,50,56)(H2,51,53,57)(H2,52,54,58) |

InChI Key |

SZXFQOIQUOMMDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)NC(=O)C5=CC6=C(C=CN=C6C=C5OC)OC7=CC(=C(C=C7)NC(=O)NC8CC8)Cl |

Origin of Product |

United States |

Preparation Methods

Improved Process from Acid or Ester Precursors

- The compound 4-chloro-7-methoxyquinoline-6-carboxamide is prepared by amidation of either the corresponding acid or ester derivatives.

- Traditional methods using aqueous ammonia to convert acid chlorides result in poor yields due to hydrolysis back to the acid.

- An improved process involves reacting the acid chloride intermediate with formamide in the presence of a suitable base such as sodium tertiary butoxide in polar aprotic solvents like dimethylformamide.

- The reaction is carried out at controlled temperatures (0–10 °C) with careful quenching and neutralization steps to enhance yield and purity.

Reaction Conditions Example

| Step | Conditions | Notes |

|---|---|---|

| React acid chloride with formamide | 0–5 °C, sodium tertiary butoxide, dimethylformamide | Stir for 5 hours; quench with water; neutralize with HCl |

| Purification | Recrystallization from water/dimethylformamide | Results in high purity compound |

This method provides a high-yield, high-purity intermediate critical for subsequent coupling reactions.

Synthesis of 4-(3-chloro-4-(N′-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide

Nucleophilic Aromatic Substitution

- The intermediate 4-chloro-7-methoxyquinoline-6-carboxamide is reacted with 4-amino-3-chlorophenol hydrochloride in the presence of aqueous potassium hydroxide and dimethyl sulfoxide.

- The reaction is conducted at elevated temperatures (75–80 °C) for several hours to facilitate nucleophilic aromatic substitution, replacing the chlorine with the phenoxy group.

- Subsequent addition of aqueous acetone and cooling promotes crystallization of the product.

Formation of Cyclopropylureido Group

- The N′-cyclopropylureido moiety is introduced via urea derivatives reacting with the phenoxy-substituted quinoline intermediate.

- This step typically involves reaction with cyclopropyl isocyanate or related reagents under controlled conditions to form the urea linkage.

Summary of Reaction Conditions

| Step | Conditions | Outcome |

|---|---|---|

| Nucleophilic aromatic substitution | 75–80 °C, aqueous KOH, DMSO, 8 hours | Phenoxy substitution on quinoline |

| Cyclopropylureido group introduction | Reaction with cyclopropyl isocyanate, mild conditions | Formation of urea linkage |

These steps yield the monomeric unit essential for the final bis-carboxamide compound.

Coupling to Form N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)

Reaction Conditions and Purification

- The coupling reaction is typically performed in polar aprotic solvents at controlled temperatures to ensure selective bis-amidation.

- Purification involves recrystallization to isolate specific polymorphic forms with desired particle size distribution, enhancing pharmaceutical properties.

Polymorph Control

- Multiple crystalline polymorphs (designated as forms S, N, N1, N2, L, L1) have been identified and can be selectively prepared by varying crystallization conditions.

- Control over polymorphs is critical for optimizing solubility, stability, and bioavailability.

| Polymorph Form | Characteristic Features | Preparation Notes |

|---|---|---|

| Form S | Defined PXRD peaks, particle size D90 ~200 μm | Crystallization from specific solvent mixtures |

| Form N, N1, N2 | Variants with distinct PXRD patterns | Controlled cooling rates and solvent ratios |

| Form L, L1 | Additional polymorphs with unique physical properties | Recrystallization from water/dimethylformamide |

These polymorphs are described in detail in patent literature, with processes for their selective preparation.

Summary Table of Preparation Steps

| Stage | Reactants/Intermediates | Conditions/Notes | Outcome/Compound |

|---|---|---|---|

| 1. Amidation of acid chloride | Acid chloride of 4-chloro-7-methoxyquinoline-6-carboxylic acid + formamide | Sodium tertiary butoxide, DMF, 0–10 °C, 5 h | 4-chloro-7-methoxyquinoline-6-carboxamide |

| 2. Nucleophilic aromatic substitution | 4-chloro-7-methoxyquinoline-6-carboxamide + 4-amino-3-chlorophenol hydrochloride | Aqueous KOH, DMSO, 75–80 °C, 8 h | 4-(3-chloro-4-(N′-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide |

| 3. Urea formation | Phenoxy intermediate + cyclopropyl isocyanate | Mild conditions | Cyclopropylureido substituted intermediate |

| 4. Bis-coupling via ethane-1,1-diyl linker | Two monomeric units + ethane-1,1-diyl diamine/di-halide | Polar aprotic solvent, controlled temperature | N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) |

Chemical Reactions Analysis

Types of Reactions

N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases, such as cancer or infectious diseases, and studying its pharmacokinetics and pharmacodynamics.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lenvatinib (4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonate)

- Structural Differences: Lenvatinib is a monomeric analog lacking the ethane-1,1-diyl linker and second quinoline unit. Its methanesulfonate salt enhances solubility compared to the neutral dimeric compound .

- Functional Implications: Potency: Monomeric lenvatinib targets vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) with IC50 values in the nanomolar range. Solubility: Lenvatinib mesylate’s crystalline form improves aqueous solubility (2.5 mg/mL at pH 6.8) , whereas the dimer’s lipophilic linker and lack of ionizable groups likely reduce solubility. Pharmacokinetics: The dimer’s higher molecular weight (~1,000 g/mol vs. lenvatinib’s 522 g/mol) may limit oral bioavailability due to poor membrane permeability.

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

- Structural Differences: This compound features a fluoroquinolone core with a sulfonamide substituent and carboxylate ester, diverging from the dimer’s carboxamide and urea groups .

- Functional Implications :

- Mechanism : The fluorine atom at position 6 and carboxylate group suggest antibacterial activity via DNA gyrase inhibition, contrasting with the dimer’s presumed kinase-targeting role.

- Bioavailability : The sulfonamide group may enhance solubility, while the ester moiety could serve as a prodrug, improving absorption compared to the dimer’s rigid structure.

Other Dimeric Kinase Inhibitors

- Enhanced Binding: Bivalency increases target affinity (10–100-fold vs. monomers).

- Reduced Selectivity : Larger structures may bind off-target kinases.

- Synthetic Complexity : Multi-step synthesis and purification challenges are common.

Biological Activity

N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Molecular Formula : C21H19ClN4O4

- Molecular Weight : 426.85 g/mol

- CAS Number : 417716-92-8

The structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Anticancer Properties

Research indicates that derivatives of quinoline compounds possess significant anticancer properties. N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) has been evaluated for its efficacy against various cancer cell lines.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Inhibition of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens.

Testing Against Bacterial Strains

The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that N,N'-(ethane-1,1-diyl)bis(4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide) could be a viable candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The quinoline moiety is known to intercalate with DNA, disrupting replication.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound interferes with the cell cycle, preventing proliferation.

Q & A

Q. What are the recommended synthetic routes for N,N'-(ethane-1,1-diyl)bis[...]carboxamide, and how can reaction yields be optimized?

Methodological Answer:

- Core Strategy : Utilize bis-amide coupling reactions, as structurally analogous compounds (e.g., bisamide derivatives in ) are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between quinoline-carboxylic acid precursors and diamine linkers.

- Optimization Steps :

- Solvent Selection : Use anhydrous DMF or DCM to minimize hydrolysis of active intermediates.

- Temperature Control : Maintain 0–4°C during coupling to reduce side reactions.

- Purification : Employ gradient silica gel chromatography followed by recrystallization (e.g., ethyl acetate/hexane) to isolate the product.

- Yield Enhancement : Pre-activate carboxylic acid groups with HATU or PyBOP, as reported for similar bisamide derivatives (yields >75% in ).

Reference :

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify key signals:

- Methoxy protons (δ 3.8–4.0 ppm).

- Cyclopropyl urea NH (δ 6.5–7.5 ppm, broad).

- Quinoline aromatic protons (δ 7.5–8.5 ppm).

- LC-MS (ESI+) : Confirm molecular weight via [M+H]+ peak. Use high-resolution MS to distinguish isotopic patterns (e.g., Cl atoms).

- HPLC Purity : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity.

Reference :

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

- Assay Selection :

- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to quinoline-based analogs' known activity ().

- Cellular Toxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Dose Range : Test 0.1–100 µM concentrations. Include positive controls (e.g., staurosporine for kinase inhibition).

Reference :

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer:

- Troubleshooting Steps :

- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4).

- Metabolite Interference : Perform LC-MS metabolomics on treated cells to identify degradation products ().

- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding.

Reference :

Q. What strategies are effective in studying interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding kinetics (ka/kd).

- X-ray Crystallography : Co-crystallize the compound with the target (e.g., kinase domain) to resolve binding modes.

- Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER) to predict binding stability.

Reference :

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via HPLC.

- Oxidative Stress : Expose to 0.1% H₂O₂; identify quinoline N-oxide derivatives via LC-MS.

- Metabolite Identification : Use hepatocyte microsomes (e.g., human CYP450 isoforms) to simulate metabolic breakdown.

Reference :

Q. What experimental design considerations are critical for reproducibility?

Methodological Answer:

- Key Factors :

- Batch Variability : Characterize multiple synthetic batches via NMR/HPLC to ensure consistency.

- Negative Controls : Include vehicle-only groups in bioassays to exclude solvent effects.

- Safety Protocols : Adopt glovebox techniques for air-sensitive steps and adhere to lab safety guidelines ().

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.